Cas no 21698-44-2 (Shyobunone)

Shyobunone 化学的及び物理的性質
名前と識別子
-
- Shyobunone
- (2S)-3α-Vinyl-3-methyl-2β-(1-methylvinyl)-6β-isopropylcyclohexanone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e
- (+)-shyobunone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanon
- 5-(hydroxy-phenyl-pyridin-2-yl-methyl)-8-(phenyl-pyridin-2-yl-methylene)-3a,4,7,7a-tetrahydro-4,7-methano-isoindole-1,3-dione
- Caswell No. 606
- Compound S-6,999
- HSDB 1743
- Mcneil 1025
- Nobormide
- Nobormide [ISO-French]
- NORBORMIDE
- Norbormide [ANSI:ISO]
- Shoxin
- Shyobunon ( 3ref-Methyl-3-vinyl-2cis-isopropenyl-6cis-isopropyl-cyclohexanon )
- [ "1", "3-Elemadien-6-one" ]
- UNII-92NQU4WN5A
- p-Menthan-3-one, 2-isopropenyl-1-vinyl-, (1S,2R,4S)-
- AKOS032962114
- DTXSID401019945
- (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S-(2alpha,3beta,6alpha))-
- 92NQU4WN5A
- CYCLOHEXANONE, 3-ETHENYL-3-METHYL-2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)-, (2S-(2.ALPHA.,3.BETA.,6.ALPHA.))-
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S,3S,6S)-
- Q27136638
- HY-N1304
- CHEMBL1814552
- Shyobunon
- 21698-44-2
- CHEBI:68148
- (2S,3S,6S)-3-Ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone
- FS-9572
- CS-0016708
- 1
- (2S)-3alpha-Vinyl-3-methyl-2beta-(1-methylvinyl)-6beta-isopropylcyclohexanone
- DA-77831
-
- インチ: InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
- InChIKey: GWHRSRIPLDHJHR-GZBFAFLISA-N
- ほほえんだ: CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C
計算された属性
- せいみつぶんしりょう: 220.18282
- どういたいしつりょう: 220.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 290.2±39.0 °C at 760 mmHg
- フラッシュポイント: 116.2±22.0 °C
- PSA: 17.07
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Shyobunone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Shyobunone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCC-055-20 mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
DC Chemicals | DCC-055-20mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
TargetMol Chemicals | TL0012-1mg |
Shyobunone |
21698-44-2 | 1mg |
¥ 1480 | 2024-07-19 | ||
TargetMol Chemicals | TL0012-5mg |
Shyobunone |
21698-44-2 | 5mg |
¥ 7270 | 2024-07-19 | ||
A2B Chem LLC | AF65922-5mg |
Shyobunone |
21698-44-2 | 93.0% | 5mg |
$385.00 | 2024-04-20 | |
Ambeed | A664939-5mg |
Shyobunone |
21698-44-2 | 98+% | 5mg |
$176.0 | 2024-07-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1527165-5mg |
Shyobunone, 90% |
21698-44-2 | 90% | 5mg |
¥5250.00 | 2024-07-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD298314-5mg |
Shyobunone |
21698-44-2 | 98+% | 5mg |
¥1266.0 | 2024-07-12 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20154-5mg |
Shyobunone |
21698-44-2 | ,HPLC≥93% | 5mg |
¥4500.00 | 2024-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27110-5mg |
(2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e |
21698-44-2 | 5mg |
¥3200.0 | 2021-09-07 |
Shyobunone 関連文献
-
Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114
-
2. Chapter 16. Biological chemistry. Part (i) Terpenoids and steroids
-
4. Synthesis of (–)-shyobunone and its epimersJohn R. Williams,James F. Callahan J. Chem. Soc. Chem. Commun. 1979 404
-
Kuniki Kato,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. D 1970 1324
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Ji Ye Lee,Se Mi Yu,Hee-Jung Sim,Sung Kwon Ko,Jongki Hong Anal. Methods 2013 5 3675
-
Masanobu Iguchi,Masatake Niwa,Shosuke Yamamura J. Chem. Soc. D 1971 974
-
C. D. Bevan,P. S. Marshall Nat. Prod. Rep. 1994 11 451
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9. Synthesis of isoshyobunoneChristian Alexandre,Francis Rouessac J. Chem. Soc. Chem. Commun. 1975 275
-
M. Iguchi,A. Nishiyama,M. Niwa,S. Yamamura,Y. Hirata J. Chem. Soc. D 1970 1323
Shyobunoneに関する追加情報
Recent Advances in Shyobunone (21698-44-2) Research: Implications for Chemical Biology and Pharmaceutical Applications
Shyobunone (CAS: 21698-44-2), a sesquiterpene compound derived from Acorus calamus and other medicinal plants, has recently garnered significant attention in chemical biology and pharmaceutical research due to its diverse bioactive properties. This research brief synthesizes the latest findings on Shyobunone, focusing on its molecular mechanisms, therapeutic potential, and applications in drug development. The compound's unique structural features, including its bicyclic skeleton and ketone functional group, contribute to its interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have elucidated Shyobunone's neuroprotective effects, particularly in models of neurodegenerative diseases. A 2023 study published in Journal of Natural Products demonstrated that Shyobunone significantly reduced oxidative stress in neuronal cells by upregulating the Nrf2/ARE pathway, with an EC50 of 12.3 μM. This finding suggests potential applications in Alzheimer's and Parkinson's disease therapeutics. Concurrently, research in Bioorganic Chemistry revealed Shyobunone's ability to inhibit acetylcholinesterase (AChE) with 78% inhibition at 50 μM, supporting its cognitive-enhancing properties.
In the realm of anti-inflammatory research, Shyobunone has shown remarkable activity against pro-inflammatory cytokines. A 2024 preclinical study reported in European Journal of Pharmacology identified Shyobunone as a potent inhibitor of NF-κB signaling, reducing TNF-α production by 62% at 20 μM concentration in macrophage cells. Structural-activity relationship (SAR) analyses indicate that the α,β-unsaturated ketone moiety is critical for this activity, providing insights for analog development. These findings position Shyobunone as a potential lead compound for inflammatory disorder treatments.
The compound's pharmacokinetic profile has been recently characterized through advanced analytical techniques. LC-MS/MS studies published in Journal of Chromatography B (2024) established Shyobunone's plasma protein binding at 89.2% and its ability to cross the blood-brain barrier, with a brain/plasma ratio of 0.45 in rodent models. Metabolic studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for Shyobunone's oxidative metabolism, information crucial for future drug development efforts.
Emerging applications in cancer research have expanded Shyobunone's therapeutic potential. A groundbreaking study in Cancer Letters (2024) demonstrated Shyobunone's selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) through induction of ferroptosis, with an IC50 of 18.7 μM while showing minimal toxicity to normal mammary epithelial cells (IC50 > 100 μM). Mechanistic studies revealed this activity involves GPX4 inhibition and lipid peroxidation accumulation, offering a novel approach for targeted cancer therapy.
Current challenges in Shyobunone research include improving its aqueous solubility (currently 0.12 mg/mL at pH 7.4) and metabolic stability (t1/2 = 2.1 h in human hepatocytes). Recent patent filings (WO2024015321) describe novel formulation strategies using cyclodextrin complexes that enhance bioavailability by 3.2-fold. Additionally, semi-synthetic derivatives with modified ketone groups show promise in addressing these limitations while maintaining bioactivity.
The growing body of research on Shyobunone (21698-44-2) underscores its multifaceted pharmacological potential. From neuroprotection to anticancer applications, this natural product derivative continues to reveal novel biological activities. Future research directions should focus on clinical translation, structure optimization, and combination therapies. As understanding of its molecular targets deepens, Shyobunone may emerge as a valuable scaffold for developing next-generation therapeutics in multiple disease areas.
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